![molecular formula C30H30N20O10 B3068135 Cucurbit[5]uril CAS No. 259886-49-2](/img/structure/B3068135.png)

Cucurbit[5]uril

Overview

Description

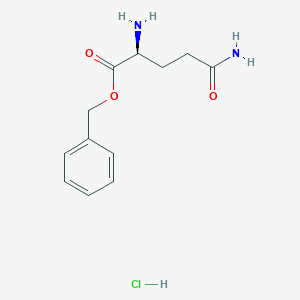

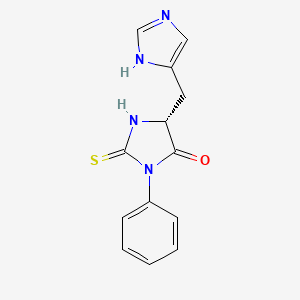

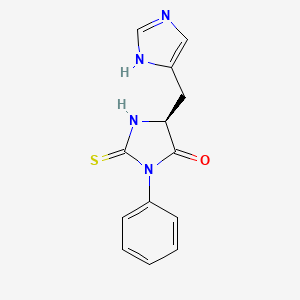

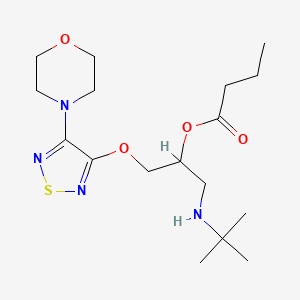

Cucurbit5uril (CB5) is a macrocyclic molecule made of glycoluril monomers linked by methylene bridges . The oxygen atoms are located along the edges of the band and are tilted inwards, forming a partly enclosed cavity . These compounds are particularly interesting to chemists because they are suitable hosts for an array of neutral and cationic species .

Synthesis Analysis

Cucurbiturils were first synthesized in 1905 by Robert Behrend, by condensing glycoluril with formaldehyde . The field expanded as CB5, CB7, and CB8 were discovered and isolated by Kim Kimoon in the year 2000 . Cucurbiturils are synthesized from urea and a dialdehyde via a nucleophilic addition to give the intermediate glycoluril . This intermediate is condensed with formaldehyde to give hexamer cucurbit .Molecular Structure Analysis

Cucurbiturils are macrocyclic molecules made of glycoluril monomers linked by methylene bridges . The oxygen atoms are located along the edges of the band and are tilted inwards, forming a partly enclosed cavity . The dimensions of cucurbiturils are generally on the 10 Å size scale .Chemical Reactions Analysis

Cucurbiturils are known to form stable complexes with various guests, including drug molecules, amino acids and peptides, saccharides, dyes, hydrocarbons, perfluorinated hydrocarbons, and even high molecular weight guests such as proteins . They have been used in a wide range of applications, from sensing to drug delivery .Physical And Chemical Properties Analysis

Cucurbiturils are highly symmetric structures, with negatively charged carbonyl rims and a hydrophobic cavity . They have high affinity for a wide range of compounds forming host–guest complexes .Scientific Research Applications

Supramolecular Chemistry

Cucurbit[n]urils, including Cucurbit[5]uril, are highly regarded in supramolecular chemistry for their molecular recognition properties in aqueous media. They are involved in forming complex architectures and have been used to create hybrid porous solids with large pore sizes and hydrophobic cavities. These features contribute to their unique properties and potential applications (Ni et al., 2013).

Advanced Material Development

Cucurbit[n]urils have been key units in self-organizing and stimulus-controlled assemblies. They are instrumental in developing advanced materials and drug carriers, offering new routes for synthesis and unique physical, chemical, and biological properties (Masson et al., 2012).

Photocatalysis

Cucurbit[8]uril acts as a supramolecular catalytic nanoreaction vessel, facilitating the photodimerization of coumarins in water. This indicates cucurbiturils' potential in photocatalytic processes (Pemberton et al., 2010).

Polymer Science

Cucurbit[8]uril's ability to accommodate two guest molecules simultaneously makes it unique in polymer science. It has been used to construct supramolecular polymers and micro/nanostructured polymer materials, showcasing its versatility in this domain (Zou et al., 2018).

Surface Functionalization and Sensing

Direct functionalization of cucurbit[n]urils has been achieved, leading to tailored derivatives with applications in surface sensing and possibly in drug delivery systems (Jon et al., 2003).

Supramolecular Polymers and Networks

Cucurbit[8]uril's encapsulation properties have been used in constructing linear supramolecular polymers and extended networks, including periodic supramolecular organic frameworks (Tian et al., 2016).

Mechanism of Action

Safety and Hazards

Future Directions

Cucurbiturils have seen tremendous growth with respect to the synthesis of new homologues and derivatives . They have potential applications in areas such as sensing, drug delivery, and catalysis . The larger sizes of cucurbiturils are a particularly active area of research since they can bind larger and more interesting guest molecules, thus expanding their potential applications .

properties

InChI |

InChI=1S/C30H30N20O10/c51-21-31-1-32-12-14-36(22(32)52)4-40-16-18-44(26(40)56)8-48-20-19-47(29(48)59)7-43-17-15-39(25(43)55)3-35(21)13-11(31)33-2-34(12)24(54)38(14)6-42(16)28(58)46(18)10-50(20)30(60)49(19)9-45(17)27(57)41(15)5-37(13)23(33)53/h11-20H,1-10H2 | |

|---|---|---|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKSVEHYLRGITRK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1N2C3C4N(C2=O)CN5C6C7N(C5=O)CN8C9C2N(C8=O)CN5C8C%10N(C5=O)CN5C%11C(N1C5=O)N1CN3C(=O)N4CN6C(=O)N7CN9C(=O)N2CN8C(=O)N%10CN%11C1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H30N20O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

830.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![trans-2-[4-(Trifluoromethoxy)phenyl]cyclopropanecarboxylic Acid](/img/structure/B3068100.png)